Bruceanol C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114586-21-9 |
|---|---|
Molecular Formula |
C31H38O13 |
Molecular Weight |
618.6 g/mol |
IUPAC Name |
methyl (2R,3S,6R,8S,12S,13S,14R,15R,16S,17R)-3-[(E)-5-acetyloxy-4,5-dimethyl-2-oxohex-3-enoyl]-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C31H38O13/c1-12-8-17(34)24(37)29(6)15(12)10-18-30-11-42-31(27(40)41-7,25(38)21(36)23(29)30)22(30)19(26(39)43-18)20(35)16(33)9-13(2)28(4,5)44-14(3)32/h8-9,15,18-19,21-25,36-38H,10-11H2,1-7H3/b13-9+/t15-,18+,19+,21+,22+,23+,24+,25-,29-,30?,31+/m0/s1 |
InChI Key |
ZIQXGRZNRFCISN-OFGJEKSYSA-N |
SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)C(=O)C(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3C45[C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)C(=O)C(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)C(=O)C(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |
Synonyms |
bruceanol C |
Origin of Product |
United States |
Table of Mentioned Compounds
Interactive Data Table: List of Chemical Compounds
Preclinical Pharmacological Investigations of Bruceanol C Bioactivity
In Vitro Cell-Based Assessments of Cytotoxic and Antiproliferative Effects
The primary focus of preclinical research on Bruceanol C has been the evaluation of its ability to inhibit the growth of and induce death in cancer cells through in vitro assays.
This compound has demonstrated significant cytotoxic activity against various human cancer cell lines in laboratory settings. A key study highlighted its potent effect against human KB (nasopharyngeal carcinoma) cells and A-549, a human lung carcinoma cell line. nih.govresearchgate.net The cytotoxicity suggests a potential antiproliferative mechanism, although detailed studies on its effects on cell cycle progression and apoptosis induction specific to this compound are not extensively detailed in the provided literature.
While the prompt mentions leukemia, breast adenocarcinoma, and prostate adenocarcinoma, specific data on the efficacy of this compound against these particular cell lines were not available in the provided search results. However, the potent activity in KB and A-549 cells underscores its potential as a cytotoxic agent worthy of broader investigation across different cancer types. researchgate.net
The cytotoxic potential of this compound can be contextualized by comparing its activity with that of other related quassinoids and established chemotherapy drugs. Research on compounds from Brucea antidysenterica provides a basis for such comparison.
For instance, related quassinoids such as Bruceanol A and Bruceanol B have shown significant antileukemic activity. researchgate.net Other compounds from the same plant, Bruceantinoside C and Yadanzioside G, also demonstrated noteworthy cytotoxicity against P-388 and L-1210 lymphocytic leukemia cells, with ED₅₀ values of 2.12 and 1.25 µg/mL, respectively. researchgate.net In the same assays, the established antineoplastic agent 5-Fluorouracil, used as a control, showed ED₅₀ values of 3.72 and 1.94 µg/mL against P-388 and L-1210 cells, respectively. researchgate.net
This indicates that several quassinoids from this source possess cytotoxic potency that is comparable to or, in some cases, greater than standard chemotherapeutic agents in specific cell lines. While a direct side-by-side comparison in the same study is lacking for this compound, its demonstrated potent cytotoxicity against A-549 lung cancer cells suggests it is a highly active member of this compound class. researchgate.net
Elucidation of the Molecular and Cellular Mechanisms of Action of Bruceanol C
Pathways of Programmed Cell Death Induction by Bruceanol C
Programmed cell death is a critical cellular process that, when dysregulated, can contribute to the development and progression of cancer. The ability of a compound to induce this process in cancer cells is a key indicator of its therapeutic potential.
Investigation of Apoptosis Induction and Associated Signaling Cascades
While this compound has been shown to be cytotoxic to cancer cells, detailed studies elucidating the specific signaling cascades involved in apoptosis induction are not extensively available in the current scientific literature. Research on related quassinoids suggests that the induction of apoptosis is a common mechanism of action for this class of compounds, often involving the activation of intrinsic and extrinsic pathways. However, specific data on which caspases are activated by this compound, its effect on the Bcl-2 family of proteins, or its influence on death receptor pathways have not been explicitly reported.
Analysis of Autophagy Modulation by this compound
Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context and the nature of the stimulus. There is currently a lack of specific research findings on how this compound modulates the autophagic pathway in cancer cells.
Regulation of Cellular Proliferation and Cell Cycle Progression by this compound
A hallmark of cancer is uncontrolled cellular proliferation, which is driven by a dysregulated cell cycle. Many anticancer agents exert their effects by halting the cell cycle, thereby preventing cancer cells from dividing.
Identification of Cell Cycle Arrest Phases
Specific studies identifying the precise phase of the cell cycle at which this compound induces arrest (e.g., G0/G1, S, or G2/M phase) have not been detailed in the available literature. While related compounds have been shown to cause cell cycle arrest, this specific information for this compound is not yet established. frontiersin.org
Impact on Cell Proliferation Markers and Regulatory Proteins
This compound has demonstrated significant cytotoxic and anti-proliferative activity against a panel of human cancer cell lines. frontiersin.org The potency of this effect is often quantified by the ED50 value, which represents the concentration of a drug that is required for 50% effectiveness. The reported cytotoxic activities of this compound are summarized below.
| Cell Line | Cancer Type | ED50 (µmol/L) |
| P-388 | Lymphocytic Leukemia | 0.16–1.36 |
| A549 | Lung Carcinoma | 6.82 |
| Nasopharynx Carcinoma | Human Epidermoid Carcinoma | < 0.15 |
Despite these findings on its cytotoxic efficacy, detailed investigations into the impact of this compound on specific cell proliferation markers (such as Ki-67) and key regulatory proteins of the cell cycle (including cyclins and cyclin-dependent kinases) are not yet available in the scientific literature.
Interference with Macromolecular Biosynthesis
The ability of a compound to interfere with the synthesis of essential macromolecules like DNA, RNA, and proteins is a well-established mechanism for inhibiting cancer cell growth. For many quassinoids, the inhibition of protein synthesis is a primary mode of action. acs.org However, specific studies detailing the direct effects of this compound on DNA, RNA, or protein synthesis have not been extensively reported.
Modulation of Key Intracellular Signaling Networks
This compound and related compounds modulate several critical intracellular signaling pathways that govern cell proliferation, survival, and inflammatory responses.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to external stimuli. Evidence suggests that quassinoids can interfere with this network. researchgate.netnih.gov For instance, the anti-inflammatory effects of some compounds are linked to the positive regulation of the MAPK cascade. researchgate.net Related compounds have been shown to interact with components of this pathway, such as p38 MAPK. nih.gov The dysregulation of MAPK signaling is a proposed mechanism of action for the biological activities of various quassinoids. researchgate.netresearchgate.net
The Nuclear Factor-Kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Several quassinoids have been shown to inhibit the NF-κB signaling pathway. researchgate.netresearchgate.net This inhibition can lead to a decrease in inflammatory mediators. researchgate.net For example, brusatol (B1667952) has been found to induce apoptosis in certain cancer cells through pathways that include NF-κB. nih.gov The modulation of NF-κB is a significant aspect of the mechanism of action for many quassinoids. researchgate.netacs.org
The PI3K/AKT/mTOR and JAK/STAT signaling pathways are fundamental to cell growth, proliferation, and survival, and are often dysregulated in various diseases. researchgate.net Research indicates that quassinoids from Brucea javanica can exert their effects by interfering with these networks. researchgate.net Specifically, some metabolites are known to inhibit the PI3K/Akt/mTOR pathway. researchgate.netnih.gov Additionally, the JAK/STAT pathway has been identified as a target. researchgate.netaau.edu.et For instance, brusatol has been shown to induce apoptosis through the STAT3 signaling pathway and the Akt/mTOR pathway. nih.gov
The table below summarizes the effects of related quassinoids on key signaling pathways.
| Signaling Pathway | Observed Effect of Related Quassinoids | Reference |
| MAPK | Modulation, including p38 MAPK interaction | nih.gov |
| NF-κB | Inhibition, leading to reduced inflammation | researchgate.netnih.govresearchgate.net |
| PI3K/AKT/mTOR | Inhibition | researchgate.netnih.gov |
| JAK/STAT | Inhibition | nih.govresearchgate.net |
Beyond the major signaling pathways, quassinoids have other molecular targets. This compound has demonstrated potent cytotoxic activity against various human cancer cell lines, including nasopharyngeal carcinoma (KB), lung adenocarcinoma (A549), and intestinal adenocarcinoma (HCT-8), with IC50 values of less than 0.04 µg/mL, 0.4 µg/mL, and 0.4 µg/mL respectively. vdoc.pub This broad cytotoxicity suggests interactions with multiple essential cellular components. aau.edu.etvdoc.pubdspacedirect.org
Structure Activity Relationship Sar Analysis of Bruceanol C and Its Analogues
Identification of Critical Structural Moieties for Bioactivity
The bioactivity of Bruceanol C and its analogues is intrinsically linked to specific structural features within their complex tetracyclic triterpene framework. Research has identified several key moieties that are critical for their cytotoxic and antiprotozoal activities.
A crucial element for the antineoplastic activity of many quassinoids is the presence of an α,β-unsaturated ketol group in ring A. aau.edu.et This feature is a common denominator among many biologically active compounds in this class. Furthermore, the nature of the side chain at position C-15 has been shown to be important for the antitrypanosomal activity of quassinoid compounds. researchgate.net
For instance, studies on bruceantin (B1667948), a closely related analogue, have highlighted the significance of the C15 side chain in its ability to bind to specific biological targets. researchgate.net The ester group at C-15 is a common feature among many potent quassinoids and is considered a significant contributor to their activity.
Impact of Functional Group Modifications on Pharmacological Potency
Modifications to the functional groups of this compound and its analogues can have a profound impact on their pharmacological potency and selectivity. These modifications can alter the molecule's solubility, cell permeability, metabolic stability, and affinity for its biological target. nih.gov
For example, acylation of the hydroxyl groups can lead to changes in activity. The synthesis of ester or ether derivatives of brusatol (B1667952), another related quassinoid, has been explored to modulate its antimalarial potency and cytotoxicity. ucl.ac.uk Specifically, acylation of brusatol at the C3 position with certain groups resulted in compounds with equivalent antimalarial activity but reduced toxicity against human KB cells. ucl.ac.uk
The modification of the side chain at C-15 is a key area of investigation. Structure-activity relationship studies have shown that alterations to this side chain can significantly affect the compound's ability to inhibit protein synthesis, a primary mechanism of action for many quassinoids. researchgate.net The length and nature of the ester group at this position can influence both the potency and the spectrum of activity.
The following table summarizes the effects of some functional group modifications on the bioactivity of quassinoids, based on findings from related compounds:
| Modification Site | Modification | Effect on Bioactivity | Reference Compound(s) |
| Ring A | Absence of α,β-unsaturated ketol | Decreased antineoplastic activity | Bruceantin analogues aau.edu.et |
| C-3 | Acylation (e.g., with acetic acid) | Maintained antimalarial activity, reduced cytotoxicity | Brusatol ucl.ac.uk |
| C-15 | Variation of the ester side chain | Significant impact on protein synthesis inhibition and overall potency | Bruceantin researchgate.net |
| C-2 | Presence of a hydroxyl group | Reduced toxicity | Bruceine E vs. Bruceine D researchgate.net |
Computational and Chemoinformatic Approaches in this compound SAR Studies
In recent years, computational and chemoinformatic methods have become indispensable tools in the SAR analysis of complex natural products like this compound. amazon.comfrontiersin.org These approaches allow for the rational design of new analogues and the prediction of their biological activities, thereby accelerating the drug discovery process. oncodesign-services.com
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov For quassinoids, docking studies can help to elucidate the interactions between the molecule and its binding site on the ribosome, which is crucial for their protein synthesis inhibitory activity. nih.gov These studies can reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, providing a structural basis for the observed SAR. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful chemoinformatic tool. oncodesign-services.com QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. oncodesign-services.com For quassinoids, QSAR studies have been used to determine the structural requirements for antimalarial and cytotoxic activities. ucl.ac.uk These models can help to identify the most important physicochemical and structural descriptors that influence potency, guiding the design of new compounds with enhanced activity.
Chemoinformatics broadly encompasses the use of computational methods to analyze and visualize chemical data. amazon.comresearchgate.net This includes techniques for chemical space analysis, which can help to understand the diversity of a compound library and identify areas for further exploration. scispace.com By mapping the chemical space of known quassinoids, researchers can identify novel structural motifs that may lead to improved pharmacological properties. The use of machine learning and data mining techniques is also becoming increasingly prevalent in analyzing large datasets of chemical structures and their associated biological activities. scispace.commdpi.com
These computational approaches, when used in conjunction with traditional synthetic and biological testing methods, provide a powerful platform for the comprehensive SAR analysis of this compound and its analogues, paving the way for the development of new and more effective therapeutic agents.
Biosynthetic Pathways and Chemoenzymatic Synthesis of Bruceanol C
Proposed Biosynthetic Routes within Brucea Species
The biosynthesis of quassinoids, including Bruceanol C, is believed to originate from tetracyclic triterpenoid (B12794562) precursors. nih.govalfa-chemistry.com While the complete pathway to this compound has not been fully elucidated, key early steps have been proposed and identified through studies on related species, providing a likely blueprint for its formation in Brucea antidysenterica. nih.govmetabolomicsworkbench.org
The proposed pathway commences with the cyclization of 2,3-oxidosqualene. In many plants, this cyclization is catalyzed by an oxidosqualene cyclase (OSC) to form various triterpene scaffolds. For quassinoids, the proposed precursor is a tetracyclic triterpene such as euphol (B7945317) or more specifically, tirucalla-7,24-dien-3β-ol. nih.govnih.gov
Recent research into the biosynthesis of quassinoids in Ailanthus altissima, another member of the Simaroubaceae family, has shed light on the initial committed steps. nih.gov This research has shown that quassinoid biosynthesis shares its early stages with that of limonoids, another class of modified triterpenes. The key steps are:
Cyclization: An oxidosqualene cyclase, identified as a tirucalla-7,24-dien-3β-ol synthase, catalyzes the formation of the initial tetracyclic scaffold. nih.gov
Oxidation: A series of oxidation reactions are then carried out by cytochrome P450 monooxygenases (CYP450s). alfa-chemistry.comnih.gov Studies have identified specific CYP450s that catalyze oxidations on the triterpene side chain. nih.gov
Formation of a Protolimonoid Intermediate: These initial enzymatic actions lead to the formation of melianol, a protolimonoid that serves as a crucial shared intermediate for both limonoid and quassinoid pathways. nih.govuni.lu
From the key intermediate melianol, the pathway to quassinoids diverges from that of limonoids. It is hypothesized that a cascade of oxidative and rearrangement reactions, catalyzed by various enzymes including oxidoreductases and isomerases, extensively modifies the tetracyclic core and cleaves the side chain to form the characteristic degraded picrasane (B1241345) skeleton of quassinoids. nih.govalfa-chemistry.com The formation of the lactone ring and the installation of the numerous hydroxyl groups and other functionalities found in this compound would occur in the later stages of this pathway. The specific enzymes and sequence of these downstream modifications leading to this compound in Brucea species are still an active area of research.
Strategies for Total and Semi-Synthetic Approaches to this compound
The formidable molecular architecture of this compound and other quassinoids makes them challenging targets for total synthesis. nih.govnih.gov There are no published reports on the total synthesis of this compound to date. However, the successful syntheses of other complex quassinoids like quassin (B1678622) and the clinical trial candidate bruceantin (B1667948) provide a roadmap for potential synthetic strategies. nih.govalfa-chemistry.com
Total Synthesis Strategies:
Convergent Synthesis: A common approach for complex molecules involves a convergent strategy, where different fragments of the molecule are synthesized independently and then coupled together. For the quassinoid core, this could involve the synthesis of building blocks corresponding to the A- and C-rings, followed by their assembly and subsequent ring closures to form the complete framework. nih.gov
Biomimetic Approaches: Synthetic strategies can be inspired by the proposed biosynthetic pathways. alfa-chemistry.com A biomimetic synthesis might seek to replicate key bond formations or rearrangements that occur in nature, potentially leading to a more efficient construction of the core structure.
Cascade Reactions: To rapidly build molecular complexity from simpler precursors, strategies employing intramolecular reactions, such as Diels-Alder reactions, have been effectively used to construct the polycyclic systems of related natural products. nih.gov
Semi-Synthetic Approaches: Given the difficulty of total synthesis, semi-synthesis represents a more accessible route to novel analogues. This strategy involves chemically modifying a more abundant, naturally occurring quassinoid. For example, brusatol (B1667952), another quassinoid found in Brucea species, could serve as a starting material. nih.gov Chemical modifications could be performed on brusatol's functional groups to explore structure-activity relationships or to potentially convert it into this compound or its derivatives, although this would be a highly challenging transformation. nih.govscispace.com
Chemoenzymatic Synthesis: A modern and powerful strategy that merges the strengths of chemical synthesis and biocatalysis is chemoenzymatic synthesis. uni.luwikipedia.org This approach uses enzymes to perform specific, often difficult, chemical transformations with high regio- and stereoselectivity. wikipedia.orgvisbio.co.th For a molecule like this compound, a chemoenzymatic approach could involve:
Chemical synthesis of a late-stage intermediate or a simplified core structure. uni.lu
Utilizing isolated enzymes (like CYP450s or oxidoreductases) or whole-cell systems to perform selective late-stage functionalizations, such as hydroxylations or oxidations, that are challenging to achieve with traditional chemical reagents. wikipedia.org
This hybrid approach holds promise for overcoming the significant hurdles associated with the synthesis of highly oxygenated and complex natural products like this compound, potentially enabling more efficient access to the compound and its analogues for further study.
Advanced Research Methodologies and Translational Prospects for Bruceanol C
Application of 'Omics Technologies (e.g., Proteomics, Metabolomics) in Bruceanol C Research
The complete understanding of how a compound like this compound exerts its cytotoxic effects at a molecular level requires a systems-biology approach. 'Omics technologies, which allow for the large-scale study of biological molecules, are central to this endeavor. crg.eu Proteomics and metabolomics, in particular, offer powerful tools to map the cellular changes induced by this compound, moving beyond single-target identification to a network-level perspective.
Proteomics involves the large-scale analysis of the proteome—the entire set of proteins expressed by a cell or organism at a specific time. diva-portal.org In the context of this compound research, proteomics can identify the specific protein targets the compound interacts with, as well as downstream changes in protein expression and post-translational modifications that constitute the cellular response. mdpi.com Techniques such as mass spectrometry-based proteomics can be employed to compare the proteomes of cancer cells before and after treatment with this compound. mdpi.com This could reveal, for example, alterations in the expression of proteins involved in apoptosis, cell cycle regulation, or stress responses, providing direct clues to its mechanism of action.
Metabolomics is the systematic study of the metabolome—the complete set of small-molecule metabolites within a biological sample. plos.orgmdpi.com As the metabolome is downstream of gene expression and protein activity, it provides a direct functional readout of the cell's physiological state. mdpi.com Applying metabolomic techniques, such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, can create a metabolic fingerprint of cells treated with this compound. frontiersin.org This approach could identify specific metabolic pathways that are disrupted by the compound. For instance, given the high metabolic activity of cancer cells (the Warburg effect), metabolomics could determine if this compound interferes with glycolysis, glutaminolysis, or lipid metabolism, thereby starving the cancer cells of the energy and building blocks required for proliferation.
While specific proteomics or metabolomics studies focused exclusively on this compound are not yet widely published, the methodologies have been extensively applied to characterize other natural products and to understand the complex pharmacology of extracts from Brucea javanica. nih.govresearchgate.net These technologies are critical for identifying biomarkers of drug response and for uncovering mechanisms of action that are essential for further development.
Table 1: Comparison of Proteomics and Metabolomics in Drug Research
| Feature | Proteomics | Metabolomics |
|---|---|---|
| Primary Analyte | Proteins | Small molecules (<1500 Da) such as amino acids, lipids, and sugars |
| Core Question Answered | Which proteins are present, and how are their levels and modifications changing? Identifies drug targets and signaling pathways. | What is the functional output or physiological state of the cell? Identifies disruptions in metabolic pathways. |
| Common Technologies | Mass Spectrometry (LC-MS/MS), 2D-Gel Electrophoresis | Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Application to this compound | Identify direct protein binding partners and downstream effects on key cellular machinery (e.g., apoptotic proteins). | Determine how this compound affects cancer cell energy metabolism and biosynthetic pathways. |
Development and Utilization of Advanced Preclinical Models (e.g., Organoids, 3D Culture Systems)
The translation of anti-cancer drug candidates from the lab to the clinic is often hindered by the limitations of traditional preclinical models. For decades, research has relied on two-dimensional (2D) cell cultures, where cells are grown in a monolayer on a flat plastic surface. nih.gov This system fails to replicate the complex architecture and microenvironment of a real tumor. nih.gov
To bridge this gap, advanced three-dimensional (3D) culture systems and organoids have emerged as superior preclinical models. nih.govfrontiersin.org
3D Cell Culture Systems: These models encourage cancer cells to grow into spheroids, which are aggregates that mimic the structure of small avascular tumors. nih.gov Within these spheroids, cells experience different gradients of oxygen, nutrients, and drug exposure, much like in a real tumor. This allows for a more accurate assessment of a drug's ability to penetrate tumor tissue and exert its effect. worldhealthexpo.com
Organoids: Organoids are even more sophisticated models derived from stem cells (either pluripotent or adult stem cells) that self-organize into three-dimensional structures resembling a miniature and simplified version of an organ. mdpi.com Patient-derived tumor organoids, for example, can be grown in the lab and retain the genetic and phenotypic characteristics of the original tumor. nih.gov
The use of these advanced models would be a significant step forward in this compound research. Testing the compound on tumor spheroids or patient-derived organoids could provide crucial data on its efficacy in a more physiologically relevant context. worldhealthexpo.com Such models could help answer key questions that 2D cultures cannot, such as how effectively this compound can induce cell death in the hypoxic core of a tumor or whether its efficacy varies among different tumor subtypes. nih.gov This level of preclinical validation is essential for de-risking the compound and building a stronger case for its therapeutic potential.
Table 2: Comparison of 2D vs. Advanced Preclinical Models
| Feature | 2D Cell Culture | 3D Culture Systems & Organoids |
|---|---|---|
| Cellular Organization | Monolayer on a flat surface | Complex three-dimensional structure |
| Physiological Relevance | Low; lacks tissue architecture and native cell-cell/cell-matrix interactions. nih.gov | High; mimics the tumor microenvironment, including nutrient/oxygen gradients and cell interactions. nih.govfrontiersin.org |
| Predictive Power | Poor predictor of in vivo drug efficacy | Higher predictive power for clinical outcomes |
| Application to this compound | Initial high-throughput screening for cytotoxicity | Efficacy testing in a tumor-like environment, assessment of tissue penetration, and use of patient-derived models for personalized medicine approaches. worldhealthexpo.comnih.gov |
Future Directions in Novel Therapeutic Development Based on this compound Structure
While this compound itself shows potent cytotoxic activity, its future as a therapeutic agent likely lies in strategic development to enhance its drug-like properties. wikipedia.org Research can proceed in several key directions, leveraging the compound's unique chemical scaffold.
Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies: The complex structure of this compound offers multiple sites for chemical modification. Future efforts will likely focus on synthesizing a library of derivatives to conduct SAR studies. The goal is to identify which parts of the molecule are essential for its cytotoxic activity and which can be modified to improve characteristics such as potency, selectivity for cancer cells over healthy cells, and pharmacokinetic properties (e.g., solubility, stability).
Development of Advanced Drug Delivery Systems: A significant challenge for many natural products, including quassinoids from Brucea javanica, is poor water solubility and low bioavailability, which limits their clinical application. tandfonline.comdovepress.com Future development could involve formulating this compound or its optimized derivatives into advanced drug delivery systems. Technologies such as liposomes, polymeric nanoparticles, or microemulsions can encapsulate the compound, improving its solubility and protecting it from premature degradation in the body. dovepress.com These nanocarriers can also be engineered for targeted delivery to tumor sites, potentially increasing efficacy while reducing systemic toxicity.
Combination Therapies: Cancer is often treated with a combination of drugs that have different mechanisms of action. nih.gov Future preclinical studies should investigate the potential of this compound to work synergistically with established chemotherapy agents or targeted therapies. By using the 'omics' approaches described earlier to understand its mechanism, researchers can rationally design combination strategies. For example, if this compound is found to inhibit a specific DNA repair pathway, it could be combined with a DNA-damaging agent to overwhelm cancer cells' ability to survive treatment. Clinical studies on Brucea javanica have already suggested that co-administration with other agents can enhance therapeutic outcomes. nih.gov
By pursuing these integrated strategies—from fundamental mechanistic studies with 'omics' to efficacy testing in advanced models and innovative medicinal chemistry—the therapeutic potential of the this compound scaffold can be systematically explored and potentially translated into novel cancer treatments.
Q & A
Basic Research Questions
Q. How can Bruceanol C be isolated and identified from Brucea antidysentrica extracts, and what analytical methods ensure purity?
- Methodology : Use column chromatography with silica gel or Sephadex LH-20 for preliminary isolation, followed by HPLC for purification. Structural elucidation should employ NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. Purity validation requires ≥95% peak area via HPLC-UV at 254 nm .
- Experimental Design : Include solvent optimization (e.g., methanol-water gradients) to enhance yield. Compare retention times with reference compounds from prior studies on quassinoids .
Q. What in vitro assays are suitable for preliminary screening of this compound’s cytotoxicity against cancer cell lines?
- Methodology : Use MTT or resazurin assays on AML (e.g., HL-60, MV4-11) and solid tumor (e.g., COLO-205, KB) cell lines. Normalize cytotoxicity using positive controls (e.g., doxorubicin) and calculate IC₅₀ values via nonlinear regression. Include dose-response curves (0.1–100 μM) to assess potency .
- Data Interpretation : Compare results with structurally similar quassinoids (e.g., bruceantin) to infer structure-activity relationships. Note discrepancies in ED₅₀ values across studies, potentially due to cell line heterogeneity .
Advanced Research Questions
Q. How can in silico approaches (molecular docking, ADMET profiling) prioritize this compound for further in vivo testing?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with AML targets (e.g., FLT3, BCL-2). Validate docking poses with molecular dynamics simulations (NAMD/GROMACS) .
- ADMET : Predict pharmacokinetics via SwissADME (BBB permeability, CYP450 inhibition) and ToxTree for hepatotoxicity. Prioritize compounds with >30% oral bioavailability and low hERG inhibition risk .
Q. What experimental strategies resolve contradictions in this compound’s reported mechanisms (e.g., apoptosis vs. necroptosis induction)?
- Methodology :
- Mechanistic Assays : Perform annexin V/PI staining, caspase-3/7 activity assays, and Western blotting for RIP1/RIP3 to differentiate apoptosis and necroptosis. Use inhibitors (e.g., z-VAD-fmk for caspases, necrostatin-1 for RIP1) to confirm pathways .
- Data Integration : Apply multivariate analysis (PCA or clustering) to reconcile conflicting results from transcriptomic and proteomic datasets. Validate hypotheses using CRISPR-edited cell lines (e.g., RIP3-knockout models) .
Q. How should researchers design in vivo studies to evaluate this compound’s efficacy and toxicity in AML models?
- Experimental Design :
- Models : Use immunodeficient mice xenografted with patient-derived AML cells. Include a control group (vehicle) and dose cohorts (e.g., 1–5 mg/kg this compound, IV or oral) .
- Endpoints : Monitor tumor volume (caliper/bioluminescence), survival rates, and toxicity markers (ALT/AST, CBC). Perform histopathology on liver/kidney tissues .
Data Presentation and Validation
Q. What are best practices for visualizing this compound’s bioactivity data in manuscripts?
- Guidelines :
- Figures : Use heatmaps to compare IC₅₀ values across cell lines or scaffold analogs. Avoid overcrowding tables; highlight key results (e.g., selectivity indices) in a standalone figure .
- Chemical Structures : Include this compound’s structure with numbered atoms in the introduction, but omit complex numbering in graphical abstracts .
- Reproducibility : Share raw NMR spectra and docking parameters in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can researchers address the limited bioavailability of this compound in preclinical studies?
- Strategies :
- Formulation : Develop liposomal or nanoparticle-based delivery systems. Test stability in simulated gastric fluid (USP method) and plasma .
- PK/PD Modeling : Use non-compartmental analysis (WinNonlin) to calculate AUC, Cₘₐₓ, and t₁/₂. Corrogate exposure-response relationships with tumor growth inhibition .
Ethical and Methodological Considerations
Q. What ethical frameworks apply when translating this compound from bench to bedside?
- Compliance : Follow IACUC protocols for animal welfare and Helsinki Declaration guidelines for future clinical trials. Disclose conflicts of interest (e.g., patent filings) .
- Data Integrity : Implement blinded analysis and pre-register study designs on platforms like Open Science Framework to reduce bias .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
